molecular formula C14H13ClN2O2 B5658762 N-(5-chloro-2-pyridinyl)-2-(3-methylphenoxy)acetamide

N-(5-chloro-2-pyridinyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5658762
M. Wt: 276.72 g/mol
InChI Key: QVCSLCAIECGOGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including one-pot pseudo three-component reactions, cyclization processes, and interactions with aromatic aldehydes to afford pyridinone derivatives and bis(pyrazol-5-ols) derivatives (Arafat et al., 2022). These methods reflect the complexity and versatility in synthesizing acetamide-based compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is closely analyzed through various spectral and elemental analyses, providing insights into their conformation and bonding (Gowda et al., 2007). The detailed structure is crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Acetamide compounds participate in diverse chemical reactions, forming a range of derivatives. These reactions include interactions with aromatic amines, leading to angular heterocyclic compounds, and silylation processes that yield heterocycles with unique structures and properties (Agarwal & Mital, 1976; Lazareva et al., 2017). These reactions not only demonstrate the compound's reactivity but also its potential for creating novel materials.

Physical Properties Analysis

The physical properties of N-(5-chloro-2-pyridinyl)-2-(3-methylphenoxy)acetamide and similar compounds are determined by their molecular structure, which influences their phase, solubility, and stability. Although specific details on this compound's physical properties are scarce, related research indicates the importance of molecular conformation in defining these characteristics (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their reactivity, chemical stability, and interaction with other compounds, are pivotal for their application in synthesis and material science. The formation of intra- and intermolecular hydrogen bonds plays a significant role in the compound's behavior and reactivity (Romero & Angela Margarita, 2008).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-10-3-2-4-12(7-10)19-9-14(18)17-13-6-5-11(15)8-16-13/h2-8H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCSLCAIECGOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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